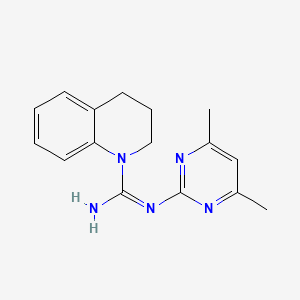

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide

Description

Chemical Identity: N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide (CAS: 355824-85-0) is a heterocyclic organic compound with the molecular formula C₁₆H₁₉N₅ and a molar mass of 281.36 g/mol . Its IUPAC name reflects its structural features: a 4,6-dimethylpyrimidinyl group attached to a partially hydrogenated quinoline-carboximidamide backbone. Synonyms include N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboxamidine and STK136661BAS .

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSHWPKXOJSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\N2CCCC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421382 | |

| Record name | AC1NZGPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-07-5 | |

| Record name | AC1NZGPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinamine with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the pyrimidine or quinoline rings.

Scientific Research Applications

Chemistry

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds.

Biology

Research has indicated potential bioactive properties , particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of quinoline compounds can exhibit significant activity against various pathogens and cancer cell lines.

Medicine

The compound is being explored for its therapeutic effects. Its mechanism of action may involve binding to specific biological targets, influencing pathways related to disease processes. Notably, it has been investigated for its potential in treating malaria due to its antiplasmodial activity against Plasmodium falciparum .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural features allow it to be integrated into formulations requiring specific chemical properties.

Antimalarial Activity

A study highlighted the efficacy of quinoline derivatives in inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum. This novel mechanism led to promising results in preclinical trials, showcasing the compound's potential for antimalarial drug development .

Anticancer Properties

Research indicates that compounds similar to N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide exhibit cytotoxic effects on various cancer cell lines. The interaction with cellular signaling pathways suggests mechanisms that could be harnessed for therapeutic purposes.

Chemical Reactions Analysis

The compound can undergo numerous chemical reactions:

- Oxidation : Introduction of oxygen-containing functional groups.

- Reduction : Removal of functional groups or reduction of double bonds.

- Substitution : Replacement of functional groups using nucleophiles or electrophiles.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

- LogP (Octanol-Water Partition Coefficient): 2.17, indicating moderate lipophilicity .

- Hydrogen Bond Donors/Acceptors: 2 donors and 5 acceptors, influencing solubility and molecular interactions .

- Polar Surface Area : 69.5 Ų, suggesting moderate permeability .

Safety and Handling: Classified as an IRRITANT, requiring precautions to avoid skin/eye contact . No MSDS or TSCA listings are documented in the available literature .

Commercial Availability :

Suppliers like Shanghai Nianxing Industrial Co., Ltd. and Dayang Chem (Hangzhou) Co., Ltd. offer the compound at 98% purity , though pricing data remains proprietary .

Structural and Functional Analogues

The compound belongs to the carboximidamide class, characterized by a carboximidamide (-C(=NH)NH₂) moiety. Key comparisons include:

Key Differentiators :

Substituent Effects : The 4,6-dimethylpyrimidinyl group in the target compound contrasts with chlorophenyl or methylamine groups in sertraline-related intermediates, reducing electron-withdrawing effects and altering receptor binding .

LogP and Solubility: Lower LogP (2.17 vs.

Safety Profile : The target compound’s IRRITANT classification contrasts with sertraline intermediates’ higher toxicity (e.g., mandelate salts require stringent handling) .

Therapeutic Potential :

While sertraline derivatives are clinically validated for depression, the target compound’s lack of documented bioactivity highlights its role as a research tool or intermediate. Its structural simplicity may offer advantages in synthetic scalability but limits functional diversity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine and quinoline precursors. For example, pyrimidoquinoline derivatives are often synthesized by reacting 2-aminoquinoline-3-carboxamide with cyclic ketones in the presence of catalysts like ZnCl₂ . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly affect regioselectivity and yield. Ethanol as a solvent under reflux (~78°C) is typical for similar dihydroquinoline syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline and pyrimidine moieties. For example, the pyrimidinyl proton signals typically appear as singlets in the δ 8.5–9.0 ppm range, while the dihydroquinoline protons resonate as multiplet clusters between δ 1.5–3.0 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like carboximidamide (N–H stretch ~3300 cm⁻¹) .

Q. What safety precautions are recommended when handling intermediates like 3,4-dihydroquinoline derivatives?

- Methodological Answer : While specific safety data for this compound is limited, structurally related 3,4-dihydro-1(2H)-naphthalenone derivatives require precautions against oral toxicity (H302). Use PPE (gloves, lab coat), avoid ingestion/inhalation, and work in a fume hood. Ethanol-based reactions necessitate fire safety protocols .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the formation of the pyrimidine-quinoline hybrid structure?

- Methodological Answer : Low yields often stem from steric hindrance or poor solubility of intermediates. Strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency between pyrimidine and quinoline units .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Q. How do structural modifications (e.g., methyl groups on the pyrimidine ring) influence the compound’s biological activity, and what analytical methods validate these effects?

- Methodological Answer : Methyl groups at the 4,6-positions of the pyrimidine ring enhance lipophilicity and binding affinity to target proteins (e.g., kinases). Comparative studies using:

- Molecular docking : Predict interactions with active sites (e.g., ATP-binding pockets).

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships .

- X-ray crystallography : Resolve binding modes of methyl-substituted derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidoquinoline derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- HPLC purity validation : Ensure >95% purity via C18 column chromatography (acetonitrile/water gradient) .

- Dose-response standardization : Use consistent molar concentrations across studies.

- Meta-analysis : Compare data across peer-reviewed sources (e.g., Rane et al., 2012 vs. recent kinase inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.